[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with a molecular structure that includes a chloro group, a hydroxypropyl group, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can also interact with hydrophobic regions of proteins, influencing their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
[(4-Chloro-3-methoxyphenyl)sulfonyl](3-hydroxypropyl)amine can be compared with other similar compounds, such as:
4-chloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
4-chloro-N-(3-hydroxypropyl)benzamide: This compound lacks the sulfonamide group, which can significantly alter its properties and applications.
4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide: This compound has an acridine moiety, which can provide additional biological activity, such as inhibition of M.
Properties
CAS No. |
1206134-03-3 |
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Molecular Formula |
C10H14ClNO4S |
Molecular Weight |
279.74g/mol |
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-16-10-7-8(3-4-9(10)11)17(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI Key |
UKMOQAYDLLYIPB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl |
Origin of Product |
United States |
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